molecular formula C15H28O7 B610270 Propargyl-PEG7-alcohol CAS No. 944560-99-0

Propargyl-PEG7-alcohol

Cat. No. B610270
CAS RN: 944560-99-0
M. Wt: 320.38
InChI Key: USWWECGLRVWCRJ-UHFFFAOYSA-N
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Description

Propargyl-PEG7-alcohol is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It is a click chemistry reagent, containing an Alkyne group, and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .


Synthesis Analysis

The synthesis of this compound involves the use of a PEG (Mw = 3500 Da) with an α-hydroxyl group and an ω-carboxyl as the starting polymer . The carboxyl group of the bifunctional PEG is modified into a propargyl, then carboxyl, mercapto, or hydrazide groups are introduced to the other end of the bifunctional PEG by modifying the bifunctional PEG’s hydroxyl group with succinic anhydride, cysteamide, or tert-butyl carbazate, respectively .


Molecular Structure Analysis

The molecular weight of this compound is 364.44 . Its IUPAC name is 3,6,9,12,15,18,21-heptaoxatetracos-23-yn-1-ol .


Chemical Reactions Analysis

This compound can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . This reaction is part of the click chemistry reactions, which are known for their reliability, specificity, and biocompatibility .


Physical And Chemical Properties Analysis

This compound is a liquid with a molecular weight of 364.44 . Its IUPAC name is 3,6,9,12,15,18,21-heptaoxatetracos-23-yn-1-ol .

Scientific Research Applications

1. Synthetic Intermediates in Organic Chemistry

Propargylic alcohols and their derivatives, including Propargyl-PEG7-alcohol, are crucial in organic synthesis. They have been extensively used as synthetic intermediates, with recent advances showing efficient Lewis acid-catalyzed cascade reactions based on Meyer–Schuster rearrangement of propargylic alcohols. These reactions enable the construction of structurally diverse enones, carbocycles, and heterocycles (Zhu, Sun, Lu, & Wang, 2014).

2. Biomedical Applications

Propargyl-ended heterobifunctional poly(ethylene glycol) (PEG) derivatives, like this compound, have been synthesized for use in biomedical applications. These derivatives serve as key components in developing PEG-based bioconjugates for various biomedical purposes (Lu & Zhong, 2010).

3. Preparation of “Clickable” Polylactides

A novel method for the synthesis of propargylated and PEGylated α-hydroxy acids was developed for preparing “clickable” polylactides. This synthesis route, starting from propargyl alcohol, enables the incorporation of OEGs to α-hydroxy acids in an efficient manner, leading to new possibilities in material science (Zhang, Ren, & Baker, 2014).

4. Fluorescent ABA Triblock Copolymer Synthesis

Propargyl alcohol-based compounds are utilized in synthesizing fluorescent ABA triblock copolymers, combining poly(ethylene glycol) and polyglycerol. These copolymers are promising materials for simultaneous drug delivery and cell imaging (Mohammadifar, Daneshnia, Kehtari, Kharat, & Adeli, 2016).

5. Protective Strategies in Organic Synthesis

This compound derivatives are used in developing protective strategies for hydroxyl and amino functionalities in organic compounds. This method allows simultaneous protection of amine and alcohol groups, with selective deprotection possible in later synthetic steps (Ramesh, Bhat, & Chandrasekaran, 2005).

6. Coinage-Metal-Catalyzed Reactions

Propargylic alcohols, including this compound, play a significant role in organic synthesis as bifunctional building blocks. Their conversion into various valuable products is largely achieved using transition-metal-catalytic systems, particularly coinage metals like copper, silver, and gold (Zhang, Fang, Kumar, & Bi, 2015).

7. Hemocompatibility in Drug Carriers

Pegylated propargyl alcohol-based nanoparticles have demonstrated potential blood compatibility, making them suitable for systemic administration as drug carriers (Koziara, Oh, Akers, Ferraris, & Mumper, 2005).

Mechanism of Action

Target of Action

Propargyl-PEG7-alcohol is a polyethylene glycol (PEG) derivative that contains a hydroxyl group and a propargyl group . The primary targets of this compound are molecules or biomolecules containing azide groups . The propargyl group in the compound can react with these azide groups via a copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as "click chemistry" .

Mode of Action

The interaction of this compound with its targets involves a chemical reaction known as “click chemistry”. In this process, the propargyl group in the compound reacts with azide-bearing compounds or biomolecules to form a stable triazole linkage . This reaction is catalyzed by copper .

Biochemical Pathways

The biochemical pathways affected by this compound are those involving the targets it interacts with. The formation of a triazole linkage can lead to the modification of these targets, potentially altering their function . The exact pathways affected would depend on the specific azide-bearing targets involved.

Pharmacokinetics

As a peg derivative, it is expected to have good solubility and stability, which could enhance its bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific azide-bearing targets it interacts with. By forming a stable triazole linkage with these targets, the compound could potentially alter their function .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of copper is necessary for the compound to react with azide-bearing targets . Additionally, the compound’s stability and reactivity could potentially be affected by factors such as pH and temperature .

Safety and Hazards

Propargyl alcohol, a related compound, is known to be a flammable liquid, toxic by inhalation, highly toxic by ingestion, toxic by skin absorption, and corrosive . It’s important to handle Propargyl-PEG7-alcohol with care, using appropriate safety measures.

Future Directions

The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration . The last decade has witnessed remarkable progress in both the synthesis of propargylation agents and their application in the synthesis and functionalization of more elaborate/complex building blocks and intermediates . This suggests that Propargyl-PEG7-alcohol and related compounds have a promising future in various fields, especially in the synthesis of PROTACs .

Biochemical Analysis

Biochemical Properties

The propargyl group in Propargyl-PEG7-alcohol can interact with azide-bearing compounds or biomolecules in a copper-catalyzed azide-alkyne Click Chemistry reaction . This reaction forms a stable triazole linkage, which can be used to attach the this compound to various biomolecules .

Cellular Effects

The specific effects of this compound on cells are not well-documented in the literature. Peg derivatives are generally known to influence cell function by altering the properties of biomolecules they are attached to. For example, PEGylation can increase the stability and half-life of proteins, reduce immunogenicity, and improve solubility .

Molecular Mechanism

The molecular mechanism of this compound primarily involves its reaction with azide-bearing compounds or biomolecules . The propargyl group in this compound reacts with azides in the presence of copper to form a stable triazole linkage .

Temporal Effects in Laboratory Settings

Peg derivatives are generally known for their stability and resistance to degradation .

Dosage Effects in Animal Models

The effects of PEG derivatives are generally dose-dependent, with higher doses leading to increased efficacy and potential for adverse effects .

Metabolic Pathways

Peg derivatives are generally resistant to metabolic degradation, which contributes to their increased stability and half-life .

Transport and Distribution

Peg derivatives are generally known to improve the solubility and distribution of biomolecules they are attached to .

Subcellular Localization

The localization of PEG derivatives can be influenced by the properties of the biomolecules they are attached to .

properties

IUPAC Name

2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28O7/c1-2-4-17-6-8-19-10-12-21-14-15-22-13-11-20-9-7-18-5-3-16/h1,16H,3-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USWWECGLRVWCRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCOCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Sodium hydride, 60% dispersion in mineral oil, (0.86 g, 21.4 mmol) was added in portions to the solution of hexaethylene glycol (5.5 g, 19.4 mmol) in anhydrous THF (40 mL) at 0° C. (FIG. 3). The reaction mixture was stirred at 0° C. for 15 minutes then propargyl bromide, 80% in toulene, (2.4 mL, 21.4 mmol) was added dropwise. The mixture was allowed to warm to room temperature and stirred for 3 hours. The formed sodium bromide was removed by filtration and the solvent was evaporated. The crude product was purified on SiO2 column using methanol/dichloromethane gradient 0-100% to yield 3.4 g (54%) of 1 as a colorless oil. 1H NMR (500 MHz, CDCl3): δ 2.45 (t, J=2.4 Hz, 1H), 2.74 (bs, 1H), 3.61-3.71 (m, 24H), 4.21 (d, J=2.4 Hz, 2H); 13C NMR (100.6 MHz, CDCl3): δ 58.4, 61.7, 69.1, 70.3-70.6, 72.5, 74.5, 79.7; MS ESI (m/z): [M+H]− calcd. for C15H29O7, 321.38. found 321.4.
Quantity
0 (± 1) mol
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5.5 g
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40 mL
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54%

Synthesis routes and methods II

Procedure details

Sodium hydride, 60% dispersion in mineral oil, (0.86 g, 21.4 mmol) was added in portions to the solution of hexaethylene glycol (5.5 g, 19.4 mmol) in anhydrous THF (40 mL) at 0° C. (FIG. 3). The reaction mixture was stirred at 0° C. for 15 minutes then propargyl bromide, 80% in toluene, (2.4 mL, 21.4 mmol) was added dropwise. The mixture was allowed to warm to room temperature and stirred for 3 hours. The formed sodium bromide was removed by filtration and the solvent was evaporated. The crude product was purified on SiO2 column using methanol/dichloromethane gradient 0-100% to yield 3.4 g (54%) of 1 as a colorless oil. 1H NMR (500 MHz, CDCl3): δ 2.45 (t, J=2.4 Hz, 1H), 2.74 (bs, 1H), 3.61-3.71 (m, 24H), 4.21 (d, J=2.4 Hz, 2H); 13C NMR (100.6 MHz, CDCl3): δ 58.4, 61.7, 69.1, 70.3-70.6, 72.5, 74.5, 79.7; MS ESI (m/z): [M+H]+ calcd. for C15H29O7, 321.38; found 321.4.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.5 g
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reactant
Reaction Step One
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Quantity
40 mL
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solvent
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0 (± 1) mol
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2.4 mL
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Yield
54%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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